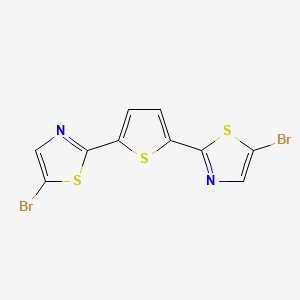
2,5-Bis(5-bromothiazol-2-yl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(5-bromothiazol-2-yl)thiophene is a chemical compound with the molecular formula C10H4Br2N2S3 and a molecular weight of 408.16 g/mol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(5-bromothiazol-2-yl)thiophene typically involves the bromination of thiophene derivatives. One common method is the reaction of 2-bromothiazole with thiophene in the presence of a suitable catalyst, such as palladium or nickel, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of advanced reactors and purification techniques to achieve the desired quality and quantity of the compound.
化学反应分析
Types of Reactions: 2,5-Bis(5-bromothiazol-2-yl)thiophene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
2,5-Bis(5-bromothiazol-2-yl)thiophene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of advanced materials and chemical sensors.
作用机制
The mechanism by which 2,5-Bis(5-bromothiazol-2-yl)thiophene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations.
相似化合物的比较
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
Other brominated thiophenes
生物活性
2,5-Bis(5-bromothiazol-2-yl)thiophene is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features a thiophene core substituted with bromothiazole groups. Its unique structure contributes to its reactivity and biological properties.
Molecular Formula : C10H6Br2N2S
Molecular Weight : 328.04 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, demonstrating potent activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.95 µg/mL |
| Methicillin-resistant Staphylococcus aureus | 3.12 µg/mL |
| Escherichia coli | 4.00 µg/mL |
| Klebsiella pneumoniae | 6.25 µg/mL |
These results indicate that the compound exhibits superior activity compared to standard antibiotics like Streptomycin, particularly against Gram-positive bacteria .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. A study demonstrated that it inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study : In vitro testing on human breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM), suggesting its potential as a chemotherapeutic agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The docking studies indicate that the compound binds effectively to key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits critical metabolic pathways.
- Anticancer Mechanism : It induces apoptosis via the mitochondrial pathway and inhibits pathways related to cell survival and proliferation.
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. Structural modifications can further enhance its biological activity.
| Modification | Effect on Activity |
|---|---|
| Introduction of alkyl groups | Increased lipophilicity and cellular uptake |
| Halogen substitutions | Enhanced binding affinity to biological targets |
属性
IUPAC Name |
5-bromo-2-[5-(5-bromo-1,3-thiazol-2-yl)thiophen-2-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2N2S3/c11-7-3-13-9(16-7)5-1-2-6(15-5)10-14-4-8(12)17-10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYYOWDVCVHRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=NC=C(S2)Br)C3=NC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














